N,2-Dimethylpyridin-3-amine dihydrochloride

Description

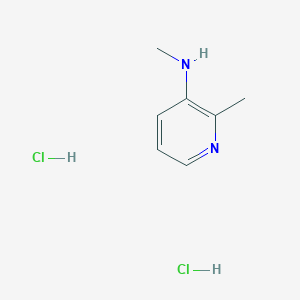

N,2-Dimethylpyridin-3-amine dihydrochloride is a dihydrochloride salt of a substituted pyridine derivative. The compound features a pyridine ring substituted with a methyl group at the 2-position and a dimethylamine group at the 3-position. Dihydrochloride salts are commonly employed to enhance water solubility and stability, making them suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name |

N,2-dimethylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6-7(8-2)4-3-5-9-6;;/h3-5,8H,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTMLFSDZQGFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethylpyridin-3-amine dihydrochloride typically involves the methylation of pyridin-3-amine. One common method includes the reaction of pyridin-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of N-methylpyridin-3-amine.

Reduction: Formation of N,2-dimethylpyridin-3-amine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N,2-Dimethylpyridin-3-amine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,2-Dimethylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between N,2-Dimethylpyridin-3-amine dihydrochloride and related dihydrochloride salts:

Key Observations :

- Substituent Position : The position of amine and alkyl groups on the aromatic ring significantly impacts biological activity. For example, pyridine-3-amine derivatives (e.g., the target compound) may exhibit different receptor-binding profiles compared to pyridine-2-amine analogs .

- Solubility : Dihydrochloride salts generally exhibit superior water solubility compared to their freebase counterparts, enhancing their utility in aqueous formulations .

Research and Application Comparisons

Electron Transport Studies

- TMPD Dihydrochloride : Widely used as a redox mediator in mitochondrial electron transport chain research due to its ability to donate electrons to cytochrome c . In contrast, pyridine-based dihydrochlorides like this compound are less studied in this context but may serve as precursors for redox-active molecules.

Stability and Reactivity

Challenges and Limitations

- Limited Direct Data: The scarcity of specific studies on this compound necessitates extrapolation from analogs.

- Structural Complexity : Compounds with pyrrolidinyl or piperidinyl substituents (e.g., ) may exhibit higher synthetic complexity compared to simpler dimethylpyridines.

Biological Activity

N,2-Dimethylpyridin-3-amine dihydrochloride is a compound of significant interest in biological research due to its diverse applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms, and relevant case studies.

This compound is a derivative of pyridine characterized by the presence of two methyl groups at the nitrogen atom in the 2-position. It is commonly synthesized through various organic reactions, including multicomponent reactions (MCRs), which facilitate the rapid assembly of complex molecules.

Table 1: Common Synthesis Methods

| Method | Description |

|---|---|

| Multicomponent Reactions | Combines multiple reactants in one step to form complex structures. |

| Oxidation | Converts N,2-Dimethylpyridin-3-amine to N-oxides using agents like hydrogen peroxide. |

| Reduction | Forms N-methylpyridin-3-amine using reducing agents like lithium aluminum hydride. |

| Substitution | Involves nucleophilic substitution reactions with various nucleophiles. |

The biological activity of this compound primarily involves its role as a ligand that interacts with various molecular targets, including enzymes and receptors. This interaction can modulate enzyme activities and influence biochemical pathways.

- Enzyme Interaction : The compound has been utilized in studies to understand enzyme mechanisms, particularly in binding assays where it acts as a competitive inhibitor or activator.

- Cellular Effects : Its ability to form coordination complexes allows it to influence cellular processes, impacting pathways related to apoptosis and oxidative stress.

1. Pharmacological Research

This compound has been investigated for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit anticancer activity by inducing apoptosis in cancer cell lines such as MCF-7 cells.

Case Study: Anticancer Activity

A study demonstrated that a derivative significantly activated apoptotic pathways in MCF-7 cells, increasing total apoptosis by 33.43% . This suggests that modifications to the pyridine structure can enhance biological efficacy against cancer.

2. Neuroprotective Properties

Research has explored the neuroprotective effects of compounds related to this compound. These compounds have shown promise in protecting neurons from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases .

Table 2: Neuroprotective Activity

| Compound | Effect on Neurons | Reference |

|---|---|---|

| Pyridine Derivative A | Protects against oxidative stress | |

| Pyridine Derivative B | Blocks calcium entry |

3. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Results indicate significant activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Case Study: Antimicrobial Efficacy

In a comparative study, certain derivatives exhibited higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than standard antibiotics like streptomycin and ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.